N-(1-(1H-1,3-benzimidazol-2-yl)ethyl)-2-fluorobenzenecarboxamide
Description
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-10(15-19-13-8-4-5-9-14(13)20-15)18-16(21)11-6-2-3-7-12(11)17/h2-10H,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAKKBWXBDTPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1-(1H-1,3-benzimidazol-2-yl)ethyl)-2-fluorobenzenecarboxamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Benzimidazole compounds are known for their diverse pharmacological properties, which include anticancer, antibacterial, and antifungal activities. This article synthesizes recent findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and structure-activity relationships.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates a benzimidazole moiety, which is significant for its biological interactions.
Antitumor Activity
Recent studies indicate that compounds with a benzimidazole core exhibit promising antitumor properties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study reported IC50 values for related compounds against HCC827 and NCI-H358 cell lines at 6.26 μM and 6.48 μM respectively in 2D assays, demonstrating their potential as antitumor agents .
Table 1: Antitumor Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 | 2D |
| Compound B | NCI-H358 | 6.48 ± 0.11 | 2D |
| Compound C | A549 | 9.48 ± 1.15 | 3D |
Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives has also been explored extensively. Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, a derivative was found to exhibit moderate to good activity against Staphylococcus aureus and Escherichia coli, with activities comparable to standard antibiotics like ciprofloxacin .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Pathogen | Activity Level |
|---|---|---|
| Compound A | S. aureus | Moderate |
| Compound B | E. coli | Good |
The mechanisms underlying the biological activities of benzimidazole derivatives are intricate and involve multiple pathways:
- DNA Interaction : Many benzimidazole derivatives bind to DNA, particularly within the minor groove, disrupting replication and transcription processes .
- Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Mechanisms : The antibacterial effects may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
A comprehensive review highlighted the bioactivity of various benzimidazole derivatives over recent years (2012–2021), underscoring their therapeutic potential across multiple disease states . Specific case studies have demonstrated:
- Case Study on Antitumor Efficacy : A derivative was tested on lung cancer cell lines and showed selective toxicity towards malignant cells while sparing normal fibroblasts.
- Case Study on Antimicrobial Properties : Another study assessed the efficacy of a related compound against a panel of bacterial pathogens, showing significant inhibition zones in agar diffusion assays.
Comparison with Similar Compounds
Structural Features
*Estimated based on structural analogs.
Key Observations :
- Heterocyclic Core : The target compound retains the benzimidazole core, unlike triazole-containing analogs in (e.g., compounds 96, 97), which exhibit distinct electronic and steric properties .
- Fluorine Substitution: The 2-fluorophenyl group differentiates it from non-fluorinated benzamides (e.g., CAS 25810-61-1) and may improve binding affinity in hydrophobic pockets or reduce oxidative metabolism .
Physicochemical Properties
- Lipophilicity : The target compound’s estimated XLogP3 (~2.8) is lower than the furan analog (3.7, CAS 1212195-22-6), suggesting improved aqueous solubility due to fluorine’s electronegativity .
- Hydrogen Bonding: The amide and benzimidazole groups provide hydrogen bond donors/acceptors (2 donors, 3 acceptors), similar to analogs in and .
Q & A
Q. Key Parameters :
- Reaction temperature: 80–100°C under reflux.
- Solvent optimization to minimize side reactions (e.g., THF for improved solubility).
- Confirmation of intermediate structures via H NMR before proceeding.
Basic: How is the purity and structural integrity of this compound validated in academic research?
Answer:
A multi-technique approach is essential:
Chromatography :
- HPLC/SFC : Assess purity (>95% threshold) using reverse-phase C18 columns (e.g., 95:5 acetonitrile/water mobile phase).
- Retention Time Consistency : Compare with reference standards .
Spectroscopy :
- H NMR : Confirm proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–8.0 ppm, benzimidazole NH at δ 12–13 ppm).
- ESIMS : Verify molecular ion peaks (e.g., [M+H] calculated for CHFNO: 284.1) .
Elemental Analysis : Match experimental vs. theoretical C/H/N ratios (±0.3% tolerance).
Advanced: What crystallographic strategies are suitable for resolving the 3D structure of this compound?
Answer:
Single-Crystal X-ray Diffraction (SCXRD) :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
- Software : SHELXL (for refinement) and ORTEP-3 (for visualization) to model hydrogen bonding and torsion angles .
Hydrogen Bond Analysis : Apply graph-set notation (e.g., D^2$$_1 motifs for intermolecular NH···O interactions) using methodologies from Etter’s rules .
Validation : Cross-check with CCDC databases for similar benzimidazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
